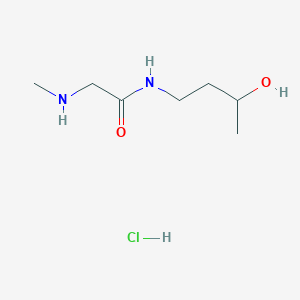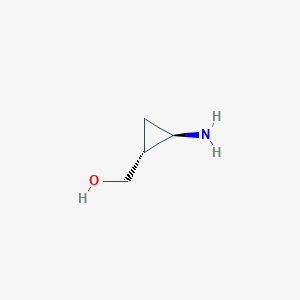
Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate
Descripción general
Descripción
Potassium 3-(3-methylpiperidin-1-YL)prop-1-EN-2-yltrifluoroborate, also known as P3MPP-Tf, is a novel organofluorine compound with potential applications in scientific research. It has been synthesized using a simple method involving the reaction of potassium trifluoroborate and 3-methylpiperidin-1-yl prop-1-en-2-ol. P3MPP-Tf has a number of interesting properties, including low toxicity, solubility in organic solvents, and high stability in aqueous solutions.
Aplicaciones Científicas De Investigación
Electrochemical Behavior and Transition Metal Complexes
Research on nitrogen heterocyclic sulfur donor ligands, closely related to the chemical structure of interest, emphasizes the synthesis and characterization of transition metal complexes. These complexes exhibit significant electrochemical behavior useful in catalysis and materials science. For example, the study by Görgülü et al. (2009) synthesized xanthate complexes of Co(II), Ni(II), and Cu(I), providing insight into their electrochemical properties and potential applications in developing new catalytic systems or materials with unique electrochemical characteristics (Görgülü, Çelikkan, & Arslana, 2009).
Novel Imaging Agents for Brain Imaging
In the context of medical imaging, particularly brain imaging, research by Lu et al. (2009) on dithioformate ligands with methyl substituted on the piperidine rings, which are structurally related to the query compound, has shown that their corresponding 99mTc-nitrido complexes have high brain uptakes and long retention times. This finding is crucial for developing new brain imaging agents, potentially aiding in the diagnosis and study of neurological conditions (Lu et al., 2009).
Hydrogenation to β-Trifluoromethylstyrenes
The research on the selective hydrogenation of potassium trifluoropropynyltrifluoroborate to either isomer of β-trifluoromethylstyrenes by Ramachandran and Mitsuhashi (2015) showcases the synthetic versatility of potassium organotrifluoroborates. This study highlights their use in producing valuable chemical intermediates with precise control over isomeric outcomes, which is essential in synthesizing pharmaceuticals and fine chemicals (Ramachandran & Mitsuhashi, 2015).
Ionic Liquids and Solar Cells
Landmann et al. (2018) explored the synthesis of perfluoroalkyltricyanoborate and perfluoroalkylcyanofluoroborate anions, forming low-viscosity ionic liquids. These substances, through their electrochemical stability and properties, are promising for electrochemical devices, including dye-sensitized solar cells (DSSCs). Such research underlines the role of potassium organotrifluoroborates in developing new materials for energy conversion and storage applications (Landmann et al., 2018).
Propiedades
IUPAC Name |
potassium;trifluoro-[3-(3-methylpiperidin-1-yl)prop-1-en-2-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3N.K/c1-8-4-3-5-14(6-8)7-9(2)10(11,12)13;/h8H,2-7H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOJJEDDZDHEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCCC(C1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)









